Methyl 3-(Benzyloxy)-2,6-difluorobenzoate
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Overview
Description
Methyl 3-(Benzyloxy)-2,6-difluorobenzoate is an organic compound with a complex structure that includes a benzyloxy group and two fluorine atoms attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Benzyloxy)-2,6-difluorobenzoate typically involves the esterification of 3-(Benzyloxy)-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Benzyloxy)-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 3-(Benzyloxy)-2,6-difluorobenzoic acid.
Reduction: 3-(Benzyloxy)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(Benzyloxy)-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(Benzyloxy)-2,6-difluorobenzoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Benzyloxy)-2-fluorobenzoate: Similar structure but with only one fluorine atom.
Methyl 3-(Benzyloxy)-2,6-dichlorobenzoate: Chlorine atoms instead of fluorine.
Methyl 3-(Benzyloxy)-2,6-dimethylbenzoate: Methyl groups instead of fluorine.
Uniqueness
Methyl 3-(Benzyloxy)-2,6-difluorobenzoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C15H12F2O3 |
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Molecular Weight |
278.25 g/mol |
IUPAC Name |
methyl 2,6-difluoro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
PJURTBYHPWIOID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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